molecular formula C18H15F2NO5S2 B12210050 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole

2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole

Cat. No.: B12210050
M. Wt: 427.4 g/mol
InChI Key: YFHSBJXEKSOQDZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole is a complex organic compound characterized by the presence of fluorophenyl, sulfonyl, and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and sulfonyl intermediates, followed by their coupling with the oxazole ring under controlled conditions. Common reagents used in these reactions include fluorobenzene, sulfonyl chlorides, and oxazole derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted fluorophenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The oxazole ring may also contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl)sulfone: This compound shares the fluorophenyl and sulfonyl groups but lacks the oxazole ring.

    4,4’-Difluorodiphenyl sulfone: Similar in structure but with different functional groups and properties.

    4-Fluorophenyl sulfone: Contains the fluorophenyl and sulfonyl groups but differs in overall structure.

Uniqueness

2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15F2NO5S2

Molecular Weight

427.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-propan-2-ylsulfonyl-1,3-oxazole

InChI

InChI=1S/C18H15F2NO5S2/c1-11(2)27(22,23)18-17(28(24,25)15-9-7-14(20)8-10-15)21-16(26-18)12-3-5-13(19)6-4-12/h3-11H,1-2H3

InChI Key

YFHSBJXEKSOQDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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